molecular formula C13H27ClN4O3S B1317328 H-Gly-Leu-Met-Nh2 HCl CAS No. 40297-96-9

H-Gly-Leu-Met-Nh2 HCl

Cat. No. B1317328
CAS RN: 40297-96-9
M. Wt: 354.9 g/mol
InChI Key: MBMAGTQNPFSIDF-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Leu-Met-Nh2 HCl, also known as Gly-Leu-Met-NH2 HCl, is a tripeptide composed of glycine, L-leucine, and L-methioninamide joined in sequence by peptide linkages . It is a C-terminal fragment of substance P and is functionally related to glycine, L-leucine, and L-methioninamide .


Molecular Structure Analysis

The molecular formula of H-Gly-Leu-Met-Nh2 HCl is C13H27ClN4O3S . The molecular weight is 318.44 g/mol . The IUPAC name is (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide .

Scientific Research Applications

Cancer Research

  • Field : Oncology
  • Application : H-Gly-Leu-Met-Nh2 HCl, also known as Phe-X-Gly-Leu-Met-NH2, is part of the Tachykinins (TKs) family, which has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
  • Methods : The biological actions of substance P (SP), as the most important member of the TK family, are mainly mediated through a G protein-coupled receptor named neurokinin-1 receptor (NK1R). SP may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .
  • Results : More recently, it has become clear that SP/NK1R system is involved in the initiation and activation of signaling pathways involved in cancer development and progression .

Wound Healing

  • Field : Ophthalmology
  • Application : H-Gly-Leu-Met-Nh2 HCl, also known as Phe-Gly-Leu-Met-NH2, has been found to have a synergistic effect with insulin-like growth factor-1 (IGF-1) on corneal epithelial wound healing .
  • Methods : In the presence of IGF-1, Phe-Gly-Leu-Met-NH2 was found to be synergistic in stimulating corneal epithelial migration in a dose-dependent fashion . The combination of Phe-Gly-Leu-Met-NH2 and IGF-1 increased attachment of corneal epithelial cells to a fibronectin matrix .
  • Results : The levels of a5 and b1 integrin were not affected by Phe-Gly-Leu-Met-NH2 or IGF-1 alone, but they were significantly increased by the combination of Phe-Gly-Leu-Met-NH2 and IGF-1 . Topical application of the same combination facilitated corneal epithelial wound closure in vivo .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMAGTQNPFSIDF-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Leu-Met-Nh2 HCl

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